(4-(2-Fluoroethyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone
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Overview
Description
(4-(2-Fluoroethyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone is a synthetic organic compound that features a piperazine ring substituted with a fluoroethyl group and a thiazole ring
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It has been found to be more selective towards ENT2 than ENT1 . The compound’s interaction with these targets results in a reduction of uridine uptake in ENT1 and ENT2 without affecting Km .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these pathways, leading to downstream effects such as altered nucleotide synthesis and adenosine function .
Result of Action
The compound’s action results in reduced uridine uptake in ENT1 and ENT2 . Therefore, it is an irreversible and non-competitive inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluoroethyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the fluoroethyl-substituted piperazine with the thiazole ring using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(2-Fluoroethyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound can be used in studies investigating the interaction of fluoroethyl-substituted piperazines with biological targets.
Materials Science:
Comparison with Similar Compounds
Similar Compounds
(4-(2-Fluoroethyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone: shares structural similarities with other fluoroethyl-substituted piperazines and thiazole-containing compounds.
Examples: this compound, this compound.
Uniqueness
- The combination of a fluoroethyl-substituted piperazine and a thiazole ring in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
- The presence of the fluoroethyl group can enhance metabolic stability and binding affinity, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3OS/c1-9-10(17-8-13-9)11(16)15-6-4-14(3-2-12)5-7-15/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSZMAVKWXTIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCN(CC2)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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